molecular formula C22H14F3N3O3 B3129152 Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate CAS No. 339015-78-0

Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate

Cat. No. B3129152
CAS RN: 339015-78-0
M. Wt: 425.4 g/mol
InChI Key: SSSOEQCJSHKIHV-UHFFFAOYSA-N
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Description

The compound “Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate” is a complex organic molecule that contains several functional groups, including a methyl ester group, a trifluoromethyl group, a pyrimidine ring, and an oxazole ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions. For example, the ester group could undergo hydrolysis or transesterification, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn affect its solubility and its ability to cross cell membranes .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Compounds with a pyrimidine moiety, such as the one in the chemical structure of the compound , have been found to have neuroprotective and anti-neuroinflammatory properties . These compounds can potentially be developed as treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Antiviral Agents

Pyrimidine-based compounds have been used in the development of antiviral agents . They have shown inhibitory activity against various viruses, making them potential candidates for antiviral drug development .

Anticancer Agents

Pyrimidine derivatives have also been explored for their anticancer activities . They have been found to inhibit the growth of various types of cancer cells, suggesting their potential use in cancer therapy .

Antioxidant Agents

The antioxidant activity of pyrimidine derivatives makes them useful in combating oxidative stress-related disorders . They can neutralize harmful free radicals in the body, thereby preventing or slowing down the damage to cells .

Antimicrobial Agents

Pyrimidine-based compounds have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs . They can inhibit the growth of various types of bacteria and fungi .

Anti-HIV Agents

Indole derivatives, which are structurally similar to the compound , have shown anti-HIV activity . They can potentially be used in the development of drugs for the treatment of HIV infection .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Without specific study data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O3/c1-30-21(29)16-17(13-8-4-2-5-9-13)28-31-18(16)15-12-26-20(14-10-6-3-7-11-14)27-19(15)22(23,24)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSOEQCJSHKIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN=C(N=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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